![molecular formula C19H10ClF3N2O B2656736 4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile CAS No. 339103-66-1](/img/structure/B2656736.png)

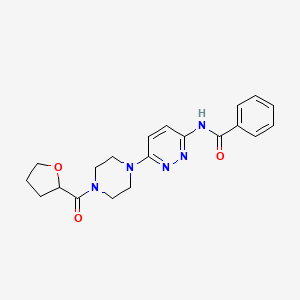

4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile (4-CPTPC) is a compound that has been studied for its potential uses in scientific research and laboratory experiments. 4-CPTPC is a small molecule that has been found to have a variety of biochemical and physiological effects. It is a derivative of pyridine, which is a heterocyclic aromatic organic compound that is used in a number of applications.

Wissenschaftliche Forschungsanwendungen

Photoinduced Proton-Coupled Electron Transfer

Research into related rhenium(I) tricarbonyl complexes has explored their photochemistry, particularly in reactions with 4-cyanophenol, highlighting the mechanisms of proton-coupled electron transfer (PCET). These studies demonstrate how different electronic structures in excited states can influence the rates and mechanisms of PCET, offering insights into the potential of these complexes in catalytic and energy conversion applications (Bronner & Wenger, 2012).

Electrocatalytic Carbon Dioxide Reduction

Investigations into the electrocatalytic reduction of carbon dioxide by rhenium tricarbonyl complexes reveal that the presence of weak Brönsted acids can enhance the catalytic efficiency and stability of the rhenium catalysts. These studies suggest a route for improving the conversion of CO2 to CO, offering potential strategies for carbon capture and utilization (Wong, Chung, & Lau, 1998).

Inhibitors of SARS-CoV-2 RdRp

Azafluorene derivatives have been analyzed for their potential as inhibitors of the SARS-CoV-2 RdRp enzyme. Through synthesis, quantum chemical analysis, and molecular docking studies, these compounds were evaluated for their effectiveness against COVID-19, highlighting the role of structural and electronic properties in antiviral activity (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).

Photocatalytic Pyridination

A method for direct pyridination of C(sp3)–H bonds has been developed, utilizing benzophenone and 4-cyanopyridine. This process facilitates the formation of biologically active molecules with 4-pyridine substructures, contributing to synthetic chemistry and drug development efforts (Hoshikawa & Inoue, 2013).

Nitrogen-Doped Catalysts for Hydrodechlorination

The activity of Pd/C catalysts in the hydrodechlorination of 4-chlorophenol has been shown to be enhanced by doping the activated carbon support with nitrogen. This research provides insights into the design of more efficient catalysts for environmental remediation and chemical synthesis (Ruiz-Garcia, Heras, Calvo, Alonso-Morales, Rodríguez, & Gilarranz, 2020).

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClF3N2O/c20-14-6-4-12(5-7-14)16-8-9-25-18(17(16)11-24)26-15-3-1-2-13(10-15)19(21,22)23/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDARFGBFIDLAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{5-[4-(diethylamino)benzoyl]-1,3-thiazol-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2656654.png)

![2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2656657.png)

![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2656658.png)

![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid](/img/structure/B2656661.png)

![N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656663.png)

![N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2656664.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2656667.png)

![ethyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2656674.png)

![1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2656676.png)